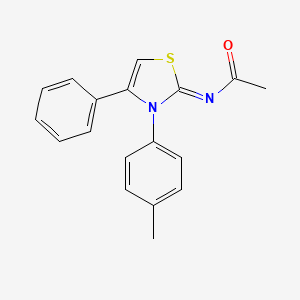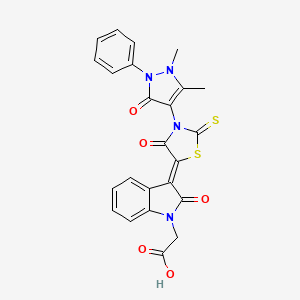![molecular formula C21H21N3O3 B2516113 2-[(oxan-4-il)metoxi]-N-(quinolin-8-il)piridina-4-carboxamida CAS No. 2034243-40-6](/img/structure/B2516113.png)
2-[(oxan-4-il)metoxi]-N-(quinolin-8-il)piridina-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining oxane, quinoline, and pyridine moieties, making it a valuable subject for studies in organic chemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
Target of Action
Related compounds such as 4-hydroxy-2-quinolones have been found to have interesting pharmaceutical and biological activities , suggesting that this compound may also interact with biological targets to exert its effects.
Mode of Action
It’s worth noting that similar compounds have been found to undergo reactions such as epoxidation and subsequent friedel–crafts alkylation . These reactions could potentially alter the structure of the target molecules, thereby influencing their function.
Biochemical Pathways
The synthesis of related compounds has been found to involve the formation of fused ring systems , which could potentially interact with various biochemical pathways.
Result of Action
Related compounds have been found to have unique biological activities , suggesting that this compound may also have significant effects at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide typically involves multi-step organic reactionsThe quinoline and pyridine moieties are then incorporated through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling . Reaction conditions generally include the use of organic solvents like dichloromethane or toluene, and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce fully hydrogenated analogs.
Comparación Con Compuestos Similares
Similar Compounds
Quinolinyl-pyrazoles: These compounds share the quinoline moiety and have been studied for their pharmacological properties.
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug research.
Uniqueness
2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide stands out due to its unique combination of oxane, quinoline, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing novel therapeutic agents and advanced materials.
Propiedades
IUPAC Name |
2-(oxan-4-ylmethoxy)-N-quinolin-8-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21(24-18-5-1-3-16-4-2-9-23-20(16)18)17-6-10-22-19(13-17)27-14-15-7-11-26-12-8-15/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVFALHKMNGBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2516034.png)




![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone](/img/structure/B2516044.png)


![(E)-2-(benzylsulfonyl)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2516047.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)


![3-[4-(cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine](/img/structure/B2516053.png)
